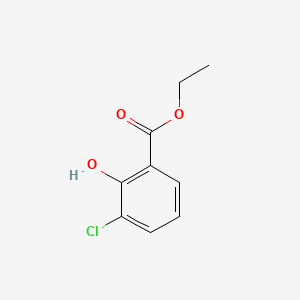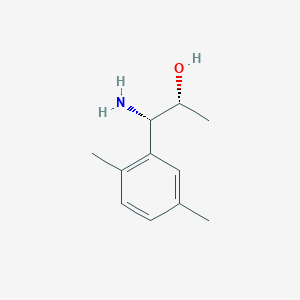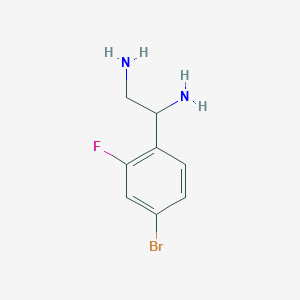
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaminopyrimidin-4(3H)-one dihydrochloride typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate diamines with formamide or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting nucleic acid metabolism.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Diaminopyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes involved in nucleic acid synthesis, thereby exerting its therapeutic effects. The compound can bind to the active site of these enzymes, blocking their activity and leading to the inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopyrimidine: Another pyrimidine derivative with similar chemical properties.
2,6-Diaminopyrimidin-4-one: A compound with a different substitution pattern on the pyrimidine ring.
2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone: A related compound with additional functional groups.
Uniqueness
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C4H8Cl2N4O |
|---|---|
Peso molecular |
199.04 g/mol |
Nombre IUPAC |
2,5-diamino-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C4H6N4O.2ClH/c5-2-1-7-4(6)8-3(2)9;;/h1H,5H2,(H3,6,7,8,9);2*1H |
Clave InChI |
QDRTYFMBPDNRMK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=N1)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)

![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)




![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)
![[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B13038594.png)
